

"1-(3-Hydroxy-2-nitrophenyl)ethanone" physical and chemical properties

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Compound of Interest

Compound Name: 1-(3-Hydroxy-2-nitrophenyl)ethanone

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An In-depth Technical Guide to 1-(3-Hydroxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound **1-(3-Hydroxy-2-nitrophenyl)ethanone** (CAS No. 53967-72-9). Due to the limited availability of detailed experimental data for this specific isomer, this document also includes information on closely related compounds to provide a broader context for its potential characteristics and reactivity. This guide is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development by consolidating available data and presenting it in a structured and accessible format.

Chemical and Physical Properties

1-(3-Hydroxy-2-nitrophenyl)ethanone is a yellow, powdered solid at room temperature. Its core structure consists of an acetophenone scaffold substituted with both a hydroxyl and a nitro group on the phenyl ring. The relative positions of these functional groups are critical to the molecule's overall properties and reactivity.

Identification

Property	Value
IUPAC Name	1-(3-Hydroxy-2-nitrophenyl)ethanone
CAS Number	53967-72-9
Molecular Formula	C ₈ H ₇ NO ₄
Molecular Weight	181.15 g/mol
Appearance	Yellow Powder

Physicochemical Data

Property	Value	Source
Melting Point	134–136 °C	[1]
Boiling Point	Data not available	
Solubility	Soluble in chloroform and dichloromethane	[1]

Synthesis

The primary reported method for the synthesis of **1-(3-Hydroxy-2-nitrophenyl)ethanone** is through the nitration of 3-hydroxyacetophenone.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Nitration of 3-Hydroxyacetophenone

This protocol is based on the reported synthesis and general knowledge of nitration reactions.

Materials:

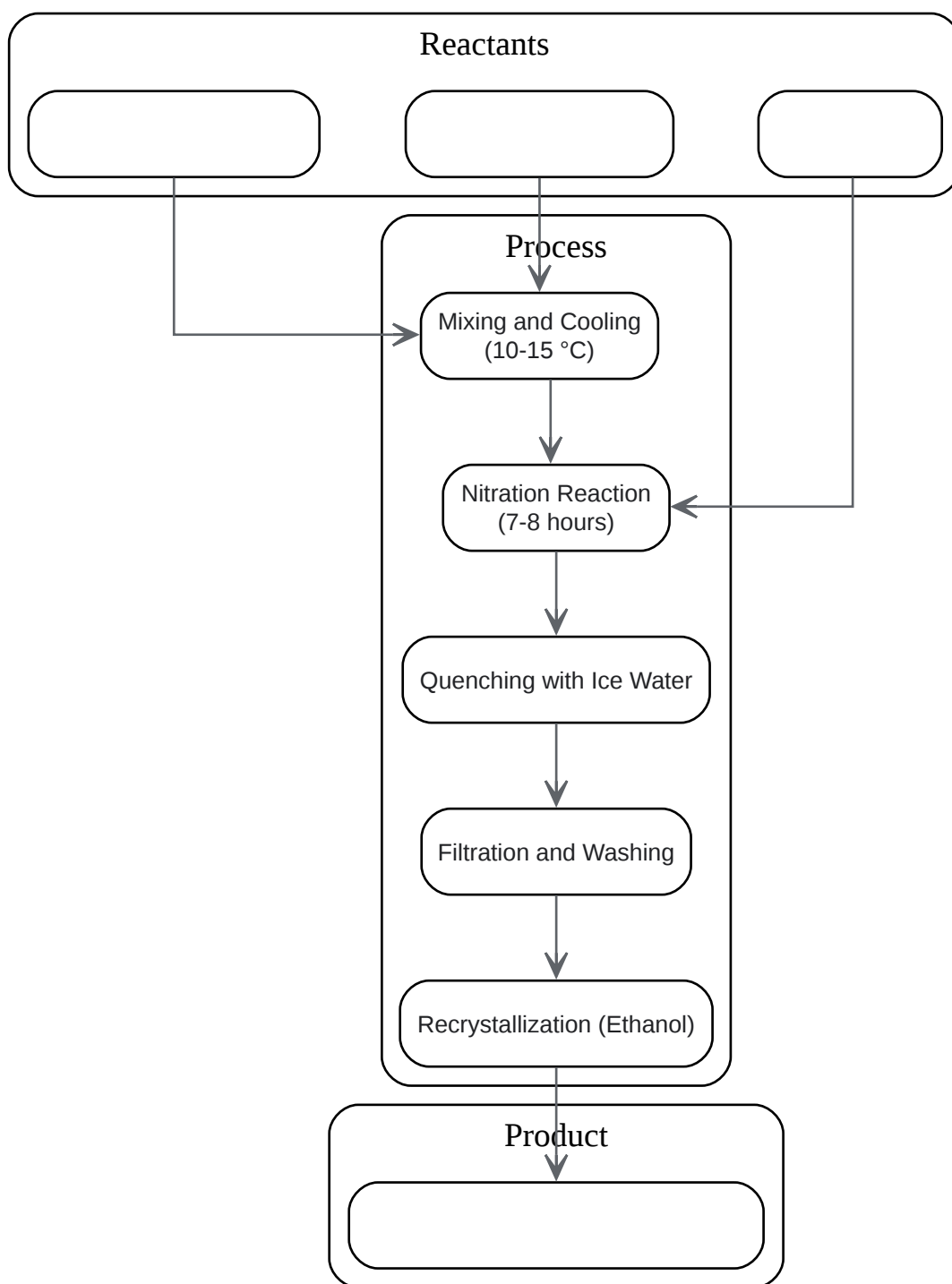
- 3-Hydroxyacetophenone
- Cupric nitrate (Cu(NO₃)₂)

- Acetic acid (glacial)
- Acetic anhydride
- Ice
- Water (deionized)
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxyacetophenone in a mixture of glacial acetic acid and acetic anhydride.
- Cool the flask in an ice-water bath to a temperature of 10–15 °C.
- Slowly add a solution of cupric nitrate in acetic acid to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained between 10–15 °C.
- After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 5-6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
- The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield **1-(3-Hydroxy-2-nitrophenyl)ethanone** as a yellow powder.^[1]

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for 1-(3-Hydroxy-2-nitrophenyl)ethanone.

Spectral Data

Detailed spectral data for **1-(3-Hydroxy-2-nitrophenyl)ethanone** is not readily available in the reviewed literature. For illustrative purposes, typical spectral features of a closely related isomer, 3'-Nitroacetophenone, are provided below. Researchers should obtain and interpret their own spectral data for the specific compound of interest.

¹H NMR Spectroscopy (Illustrative Example: 3'-Nitroacetophenone)

- ¹H NMR (CDCl₃, 400 MHz): δ 8.42 (t, J=2.0 Hz, 1H), 8.30 (ddd, J=8.4, 2.4, 1.2 Hz, 1H), 7.95 (ddd, J=7.6, 1.6, 1.2 Hz, 1H), 7.68 (t, J=8.0 Hz, 1H), 2.68 (s, 3H).

¹³C NMR Spectroscopy (Illustrative Example: 3'-Nitroacetophenone)

- ¹³C NMR (CDCl₃, 101 MHz): δ 196.2, 148.5, 138.8, 134.3, 129.9, 127.2, 123.1, 26.9.

FT-IR Spectroscopy (Illustrative Example: 3'-Nitroacetophenone)

- FT-IR (KBr, cm⁻¹): 3100-3000 (aromatic C-H stretch), 1690 (C=O stretch), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch).[3]

Biological Activity and Potential Applications

Specific biological activity for **1-(3-Hydroxy-2-nitrophenyl)ethanone** has not been extensively reported. However, the broader class of nitroaromatic compounds, including nitrophenyl ethanone derivatives, is known to exhibit a range of biological effects.

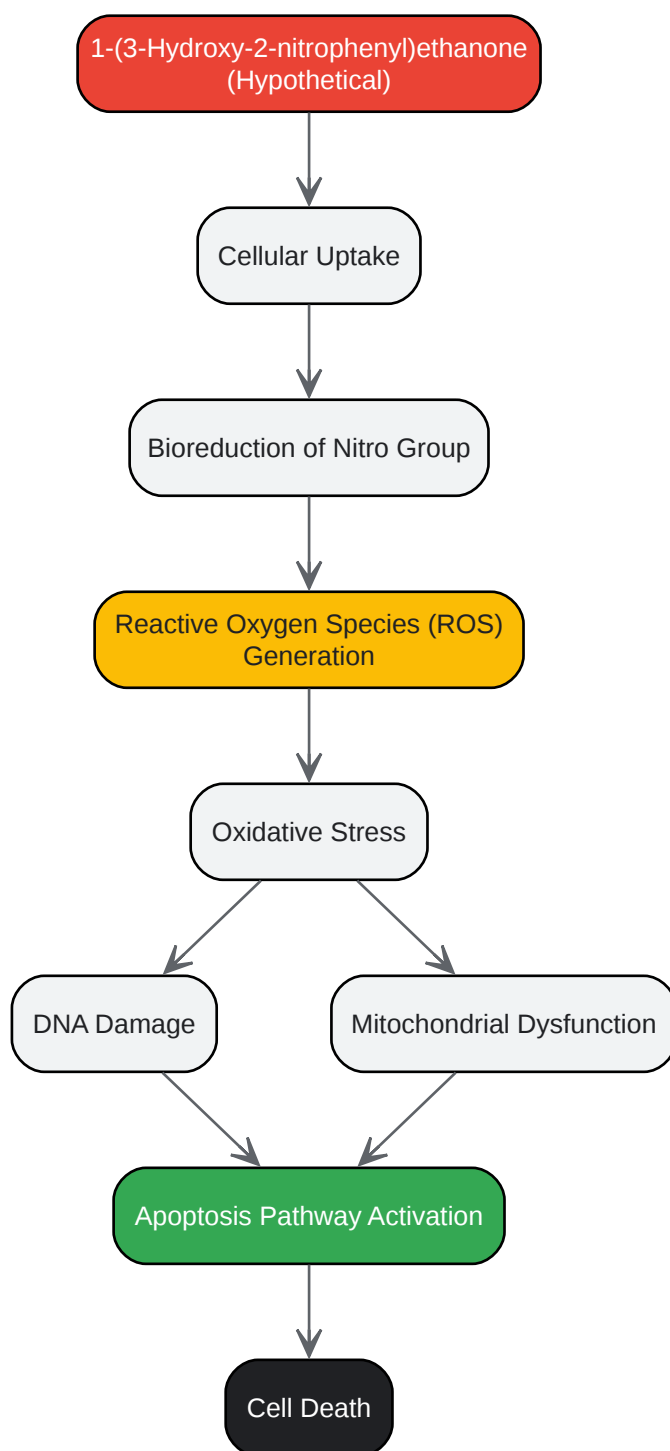
The presence of the nitro group is a key feature, as it can be bio-reduced in cellular environments to form reactive nitroso and hydroxylamine intermediates. These reactive species can lead to oxidative stress and covalent modification of cellular macromolecules, which is a potential mechanism for cytotoxicity.[3]

Derivatives of acetophenone have been investigated for their cytotoxic activities against various cancer cell lines.[4][5] For instance, certain Mannich bases derived from acetophenone

have demonstrated significant cytotoxicity against renal carcinoma and T-lymphocyte cell lines. [4]

Potential Signaling Pathway Involvement

Due to the general cytotoxic nature of some nitroaromatic compounds, a hypothetical signaling pathway leading to apoptosis is presented below. It is crucial to note that this is a generalized representation and has not been experimentally validated for **1-(3-Hydroxy-2-nitrophenyl)ethanone**.



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Caption: Hypothetical mechanism of action for a nitroaromatic compound.

Conclusion

1-(3-Hydroxy-2-nitrophenyl)ethanone is a specialty chemical with defined physical properties and a known synthetic route. While detailed experimental data, particularly spectroscopic and biological activity information, is currently limited in the public domain, this guide provides a foundational understanding of the compound. The information on related isomers offers valuable insights for researchers exploring the potential applications of this and similar molecules in fields such as medicinal chemistry and materials science. Further experimental investigation is warranted to fully characterize this compound and explore its potential utility.

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